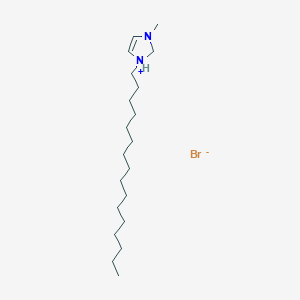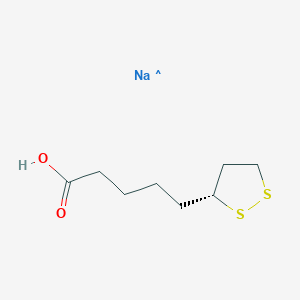
2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a click chemistry reagent, containing an Azide group .
Synthesis Analysis
The synthesis of “2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside” involves the use of 2-Haloethyl glycosides as intermediates in the preparation of the corresponding 2-azidoethyl and 2-aminoethyl glycosides . They are often used to generate multivalent displays of glycosides by grafting the azido derivative to alkyne-modified scaffolds by means of Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .Molecular Structure Analysis
The molecular formula of “2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside” is C16H23N3O10 . The molecular weight is 417.37 .Chemical Reactions Analysis
“2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside” can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
“2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside” is a solid at 20°C . It has a melting point of 113.0 117.0 °C . The specific rotation [a]20/D is -34.0 ~ -42.0 deg (C=1.5, Chloroform) .Aplicaciones Científicas De Investigación
Click Chemistry Reagent
This compound is a click chemistry reagent . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This makes it useful in a variety of chemical synthesis processes and bioconjugation applications.
Biochemical Assay Reagent
As a biochemical assay reagent, it can be used as a biological material or organic compound for life science related research . This includes the study of biological processes, disease mechanisms, and drug discovery.
Fabrication of Glycoconjugates
This compound is utilized to fabricate glycoconjugates . Glycoconjugates are molecules that result from the covalent bonding of carbohydrate (sugar) residues to other types of chemical species, including proteins, lipids, and active pharmaceutical ingredients. They have a wide range of applications in biological and medicinal chemistry.
Carbohydrate-Based Vaccines
The compound finds extensive applications in the development of carbohydrate-based vaccines . These vaccines use carbohydrate antigens from the surface of pathogenic microorganisms, and this compound can be used to synthesize these antigens.
Study of Galactosidases
It can be used to understand the functionality of galactosidases and their participation in lysosomal storage disorders . Galactosidases are enzymes that catalyze the hydrolysis of galactosides into monosaccharides, and defects in these enzymes can lead to various genetic disorders.
Drug Delivery
The compound may also be important as a drug carrier for site-specific delivery . The azide group in the compound can react with alkynes present in drug molecules, allowing for the targeted delivery of drugs to specific cells or tissues.
Mecanismo De Acción
The mechanism of action of “2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside” is primarily through its participation in click chemistry reactions. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Direcciones Futuras
The future directions of “2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside” could involve its use in the synthesis of more complex biochemical reagents, given its role as a click chemistry reagent . It could also be used in the development of new materials or compounds for life science related research .
Propiedades
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O10/c1-8(20)25-7-12-13(26-9(2)21)14(27-10(3)22)15(28-11(4)23)16(29-12)24-6-5-18-19-17/h12-16H,5-7H2,1-4H3/t12-,13-,14+,15-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAXDKFCBLGMIZ-IBEHDNSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside | |
CAS RN |
140428-81-5 |
Source


|
| Record name | 2-Azidoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






